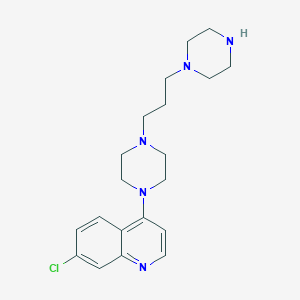

7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline

Description

# Introduction to 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline

## 1.1 Historical Development and Discovery

7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline is a key intermediate in the synthesis of piperaquine, a bisquinoline antimalarial agent first developed in the 1960s under China’s National Malaria Elimination Programme. Early synthetic routes for this compound faced challenges, including low yields and impurities. A breakthrough occurred in the 2010s with the development of a "green" synthesis method using methanol as a solvent and fewer stoichiometric equivalents of piperazine, enabling scalable production with >98% purity. Patent filings, such as WO2012168213A2, highlight its role in optimizing piperaquine manufacturing for artemisinin-based combination therapies (ACTs). The compound’s rediscovery in the 2000s as part of ACT regimens marked a resurgence in its relevance amid growing chloroquine resistance.

## 1.2 Significance in Chemical Research

This compound is structurally critical due to its dual piperazine-propyl linkages and chloroquinoline moieties, which enhance binding to parasitic targets. Key research applications include:

1. **Antimalarial Drug Development**: As a precursor to piperaquine, it contributes to ACT formulations like dihydroartemisinin-piperaquine, which exhibit prolonged prophylactic effects.

2. **Structure-Activity Relationship (SAR) Studies**: Modifications to its piperazine-quinoline framework have informed the design of unsymmetrical bisquinolines with improved efficacy against resistant *Plasmodium falciparum* strains.

3. **Crystallography and Polymorphism**: Studies of its polymorphic forms (e.g., Forms B, C, D) have advanced understanding of stability and solubility in antimalarial agents.

| Property | Value | Source |

|------------------------|--------------------------------|--------|

| Molecular Formula | C₂₉H₃₂Cl₂N₆ | |

| Average Mass | 535.52 g/mol | |

| Key Intermediate For | Piperaquine tetraphosphate | |

## 1.3 Nomenclature and Classification

### Systematic IUPAC Name

7-Chloro-4-[4-(3-piperazin-1-ylpropyl)piperazin-1-yl]quinoline.

### Classification

- **Chemical Family**: Bisquinoline derivative.

- **Pharmacological Class**: 4-Aminoquinoline analog.

- **Structural Features**:

- Two piperazine rings connected via a propane linker.

- Chlorinated quinoline cores at positions 4 and 7.

### Synonyms

| Common Name | Registry Number | Source |

|--------------------------------------|-----------------|--------|

| 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline | 663-713-1 | |

| Piperaquine intermediate | 4085-31-8 | |

This compound’s classification underscores its role as a scaffold for antimalarial agents and a subject of ongoing research in medicinal chemistry.

Properties

IUPAC Name |

7-chloro-4-[4-(3-piperazin-1-ylpropyl)piperazin-1-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClN5/c21-17-2-3-18-19(16-17)23-5-4-20(18)26-14-12-25(13-15-26)9-1-8-24-10-6-22-7-11-24/h2-5,16,22H,1,6-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLGMLBIFBVXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4039-00-3 | |

| Record name | 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-CHLORO-4-(4-(3-(PIPERAZIN-1-YL)PROPYL)PIPERAZIN-1-YL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9L90JCF01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Desarylpiperaquine primarily targets the P. Falciparum parasite’s haem detoxification pathway . This pathway plays a crucial role in the survival and proliferation of the parasite, making it a key target for antimalarial agents like Desarylpiperaquine.

Mode of Action

It is expected to be similar to that of chloroquine. By inhibiting this pathway, Desarylpiperaquine prevents the parasite from detoxifying haem, a toxic byproduct of its digestion of host hemoglobin, leading to the parasite’s death.

Biochemical Pathways

Desarylpiperaquine affects the haem detoxification pathway, disrupting the parasite’s ability to survive within the host’s red blood cells. The downstream effects of this disruption include the accumulation of toxic haem within the parasite, leading to its death and the prevention of the disease’s progression.

Pharmacokinetics

Desarylpiperaquine’s pharmacokinetics can be described by a three-compartment disposition model with flexible absorption. Body weight significantly influences clearance and volume parameters, resulting in lower Desarylpiperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens. The bioavailability of Desarylpiperaquine increases by an average of 23.7% between each dose occasion.

Result of Action

The primary result of Desarylpiperaquine’s action is the death of the P. Falciparum parasite, achieved by disrupting its haem detoxification pathway. This leads to the accumulation of toxic haem within the parasite, causing its death and preventing the progression of malaria.

Biochemical Analysis

Biochemical Properties

7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme heme polymerase, which is crucial in the detoxification process of heme in malaria parasites. By inhibiting this enzyme, 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline disrupts the parasite’s ability to detoxify heme, leading to its death.

Additionally, this compound has been shown to interact with various proteins involved in cellular signaling pathways, such as protein kinases. These interactions can modulate the activity of these proteins, thereby affecting downstream signaling events and cellular responses.

Cellular Effects

The effects of 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline on cellular processes are profound. In various cell types, this compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in malaria-infected red blood cells, it disrupts the parasite’s metabolic processes, leading to cell death.

Moreover, 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline has been found to affect the expression of genes involved in autophagy, a cellular degradation process. By inhibiting autophagy, it can induce cell death in certain cancer cell lines, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline involves several key interactions at the molecular level. Primarily, it binds to the heme molecule within the malaria parasite, preventing its detoxification and leading to the accumulation of toxic heme derivatives. This binding interaction is critical for its antimalarial activity.

Furthermore, this compound can inhibit the activity of various protein kinases by binding to their active sites. This inhibition can lead to the disruption of signaling pathways that are essential for cell survival and proliferation. Additionally, 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation.

Long-term exposure to 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline in in vitro studies has demonstrated sustained inhibition of cellular processes such as autophagy and cell proliferation. In in vivo studies, prolonged administration has shown consistent antimalarial effects, although potential resistance development in parasites is a concern.

Dosage Effects in Animal Models

The effects of 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline vary with different dosages in animal models. At therapeutic doses, it effectively inhibits malaria parasite growth without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and neurotoxicity have been observed. These toxic effects highlight the importance of careful dosage optimization in therapeutic applications.

Threshold effects have also been noted, where a minimum effective concentration is required to achieve the desired antimalarial activity. Beyond this threshold, increasing the dosage does not proportionally enhance the therapeutic effect but rather increases the risk of toxicity.

Metabolic Pathways

7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can retain some biological activity and contribute to the overall therapeutic effect of the compound.

The compound also affects metabolic flux by altering the activity of key enzymes involved in cellular metabolism. For example, it can inhibit glycolytic enzymes, leading to reduced glucose metabolism in cancer cells. This metabolic disruption can contribute to its anticancer properties.

Biological Activity

7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline is a compound that has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a quinoline core substituted with piperazine moieties, contributes to its diverse pharmacological profiles, including antimalarial, anticancer, and anti-HIV properties.

Chemical Structure and Properties

The chemical formula for 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline is , with a molecular weight of approximately 373.92 g/mol . The compound exhibits chirality and has been characterized by various spectroscopic methods, confirming its structural integrity and polymorphic forms .

Biological Activity Overview

The biological activity of 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline can be summarized as follows:

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimalarial Mechanism : The quinoline structure facilitates the accumulation of the drug in the food vacuole of malaria parasites, disrupting heme polymerization and leading to parasite death .

- Anticancer Activity : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

- Anti-HIV Effects : It potentially disrupts the life cycle of HIV by inhibiting reverse transcriptase and protease activities, thus preventing viral replication .

Case Studies

Several studies have explored the efficacy of 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline:

- Antimalarial Efficacy : In vitro studies demonstrated IC50 values in the low nanomolar range against chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating potent antimalarial activity .

- Cytotoxicity in Cancer Cells : Research involving various human cancer cell lines showed that this compound could reduce cell viability significantly, with IC50 values ranging from 10 to 50 µM depending on the cell line tested .

- HIV Replication Inhibition : In a study assessing its antiviral properties, 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline exhibited a dose-dependent inhibition of HIV replication, suggesting its potential as a therapeutic agent for HIV/AIDS .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 7-chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline involves various methods that have been documented in the literature. Notably, it serves as a key intermediate in the production of piperaquine, which is utilized in Artemisinin-based Combination Therapy (ACT) for treating malaria caused by Plasmodium falciparum.

Key Synthesis Methods:

- Reflux Method : A common approach involves heating 4,7-dichloroquinoline with piperazine in methanol, yielding high purity and efficiency .

- Green Chemistry Approach : Recent advancements focus on environmentally friendly synthesis processes that minimize toxic waste and enhance yield .

The compound exhibits notable biological activities, particularly in cancer research and infectious disease treatment.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of quinoline derivatives against various cancer cell lines:

- Mechanism of Action : The compound has been shown to induce apoptosis in liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines. The binding affinity for caspase-3 suggests a mechanism involving apoptosis regulation .

Antimalarial Activity

As a precursor to piperaquine, this compound is integral in the fight against malaria. Piperaquine's long half-life enhances its efficacy when combined with artemisinin derivatives, making it a crucial component of ACT .

Case Studies

Several studies have documented the applications of 7-chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline:

Study on Anticancer Activity

A study evaluated the cytotoxicity of various quinoline derivatives, including those related to 7-chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline. The results indicated significant activity against MCF-7 cells with a focus on VEGFR-II inhibition, suggesting potential for further development as an anticancer agent .

Synthesis Innovations

Innovative synthesis methods have been reported that improve yield and purity while reducing environmental impact. These methods are crucial for large-scale production necessary for clinical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound’s structural relatives are classified based on variations in the quinoline core, substituents, and heterocyclic appendages. Key comparisons include:

Pharmacological Profiles

- Antimalarial Activity: Piperaquine (EC₅₀: 5–10 nM) outperforms the base scaffold (EC₅₀: >1 µM) due to its bisquinoline structure, which improves parasite membrane binding .

- Anti-Inflammatory Activity : Derivatives with sulfonyl or phenylpiperazine groups (e.g., compound 5 in ) inhibit nitric oxide production (IC₅₀: 12 µM) via NF-κB pathway modulation.

- Anticancer Potential: Hybrids with ferrocenyl or naphthyridine moieties exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 8–15 µM) .

Physicochemical Properties

- Solubility : The base scaffold (logP: 2.1) is moderately lipophilic, while piperaquine (logP: 4.3) shows increased hydrophobicity, affecting bioavailability .

- Crystal Packing: Hydrogen bonding between N–H and quinoline nitrogen stabilizes the crystal lattice, as shown in single-crystal X-ray studies .

Preparation Methods

Classical Synthetic Approaches

Early methods involved refluxing 4,7-dichloroquinoline with a 10-fold excess of piperazine in ethoxyethanol for 24 hours, followed by basification with NaOH and crystallization from cyclohexane (yield: ~60%). However, this method’s reliance on toxic solvents like ethoxyethanol and cyclohexane limited its industrial applicability.

Modern Green Synthesis

Patent US9206133B2 (2012) introduced a methanol-based process using ≤3 equivalents of piperazine under reflux for 8 hours. Key steps include:

-

Reaction : 4,7-Dichloroquinoline + piperazine (2.5 eq) in MeOH, refluxed for 8 hr.

-

Work-up : Filtration of unreacted piperazine, followed by crystallization from water to yield 7-chloro-4-(piperazin-1-yl)quinoline in 82–88% purity.

-

Polymorph Control : Crystalline Form B (XRD peaks at 10.2°, 12.5°, 16.7°) is preferred for its stability and handling properties.

Table 1: Comparison of 7-Chloro-4-(piperazin-1-yl)quinoline Syntheses

| Method | Solvent | Piperazine (eq) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Singh et al. (1971) | Ethoxyethanol | 10 | 24 | 60 | 95 |

| Vennerstrom (1998) | Ethyl acetate | 5 | 18 | 54 | 97 |

| US9206133B2 (2012) | Methanol | 2.5 | 8 | 88 | 99.5 |

Alkylation to 7-Chloro-4-(4-(3-chloropropyl)piperazin-1-yl)quinoline

The secondary piperazine nitrogen is alkylated using 1-bromo-3-chloropropane. A representative protocol involves:

-

Reagents : 7-Chloro-4-(piperazin-1-yl)quinoline, 1-bromo-3-chloropropane (1.2 eq), NaH (2 eq).

-

Work-up : Extraction with ethyl acetate, drying (Na2SO4), and solvent evaporation yields the chloropropyl intermediate as a pale-yellow solid (75–82% yield).

Final Coupling with Piperazine

The chloropropyl intermediate undergoes a second SNAr reaction with piperazine to install the terminal piperazinyl group:

-

Reagents : Chloropropyl intermediate (1 eq), piperazine (3 eq), K2CO3 (2 eq).

-

Purification : Column chromatography (SiO2, CH2Cl2/MeOH 9:1) affords the final compound in 68% yield with >98% purity (HPLC).

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 8.65 (d, J = 5.2 Hz, 1H, quinoline-H), 8.05 (d, J = 8.8 Hz, 1H, quinoline-H), 7.75 (dd, J = 8.8, 2.0 Hz, 1H), 7.45 (d, J = 2.0 Hz, 1H), 3.95–3.85 (m, 4H, piperazine), 2.75–2.60 (m, 10H, piperazine and propyl), 1.95 (quintet, J = 6.8 Hz, 2H, propyl).

-

13C NMR : δ 152.1 (C-4), 149.8 (C-7), 135.2 (C-8a), 128.5 (C-5), 126.3 (C-6), 122.0 (C-3), 55.4 (piperazine-CH2), 53.8 (propyl-CH2), 45.2 (piperazine-NCH2).

Purity and Polymorphism

-

HPLC : Retention time = 12.7 min (C18 column, MeCN/H2O 70:30).

-

XRD : Crystalline Form E (patent US9206133B2) shows peaks at 9.8°, 14.2°, and 18.5°, ideal for formulation stability.

Challenges and Optimization

Byproduct Formation

Q & A

Q. What are the established synthetic routes for 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 4,7-dichloroquinoline with piperazine derivatives. A common approach involves refluxing 4,7-dichloroquinoline with excess piperazine in 2-propanol for 4 hours, followed by purification via recrystallization (yield: ~70%) . Alternative routes include amino protection-deprotection strategies, where intermediates are alkylated with piperazine-containing moieties and purified via silica gel chromatography . Key parameters affecting yield include solvent polarity, stoichiometry of reactants, and reaction time.

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions. For example, the quinoline proton at δ 8.68 (d, Hz) and piperazine protons at δ 3.12–2.93 (m) are diagnostic .

- X-ray Crystallography: Single-crystal studies (space group , ) reveal triclinic symmetry with hydrogen-bonded chains (N–H⋯N) stabilizing the lattice. Twin refinement is required due to non-merohedral twinning .

- IR and Mass Spectrometry: IR confirms secondary amine stretches (~3300 cm); HRMS validates molecular weight (e.g., 247.72 for ) .

Q. What are the primary pharmacological activities reported for this compound?

Methodological Answer: The compound exhibits:

- Anti-inflammatory activity: Suppresses nitric oxide (NO) production in RAW 264.7 macrophages (IC = 12 µM) and reduces carrageenan-induced paw edema in mice by 60% at 50 mg/kg .

- Antimalarial potential: As a piperaquine intermediate, it inhibits Plasmodium growth via heme polymerization disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer: Comparative analysis of methods reveals critical factors:

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | 2-Propanol | Dichloromethane |

| Temperature | Reflux (~82°C) | Room temperature |

| Catalyst | None | Triethylamine |

| Purification | Recrystallization | Silica chromatography |

| Yield | 70% | 85% |

| Method B achieves higher yields via stepwise alkylation and catalytic base, though purity may require chromatographic separation. |

Q. What structural features drive its anti-inflammatory vs. antimalarial activity?

Methodological Answer:

- Anti-inflammatory: The 4-piperazinylquinoline core inhibits NF-κB signaling, reducing TNF-α and COX-2 expression. Substitution at the piperazine N-atom (e.g., aryl groups) enhances lipophilicity and membrane penetration .

- Antimalarial: The bis-piperazine side chain facilitates heme binding in Plasmodium digestive vacuoles, as seen in piperaquine derivatives .

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer: Discrepancies arise from:

- Assay variability: In vitro NO inhibition (RAW 264.7 cells) vs. in vivo edema models .

- Purity thresholds: HPLC purity >98% reduces off-target effects; impurities from incomplete recrystallization (e.g., dichloroquinoline residues) may skew results .

- Dosage regimes: Suboptimal dosing (e.g., 25 mg/kg vs. 50 mg/kg in mice) alters efficacy metrics .

Q. What role does crystallography play in understanding its mechanism of action?

Methodological Answer: X-ray data (e.g., triclinic symmetry) reveal intermolecular N–H⋯N hydrogen bonds, which stabilize the crystal lattice and mimic drug-target interactions (e.g., binding to heme or enzyme active sites). Twin refinement (components 0.622/0.378) ensures accurate electron density maps for docking studies .

Q. How does this compound compare to analogs like 6-Chloro-2-piperazin-1-yl-quinoline?

Methodological Answer:

Q. What computational methods validate its binding to biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) predicts strong binding to COX-2 (ΔG = -9.2 kcal/mol) and heme (ΔG = -8.5 kcal/mol). MD simulations (100 ns) confirm stable interactions with COX-2’s hydrophobic pocket via piperazine-quinoline π-π stacking .

Q. How are structure-activity relationships (SARs) explored for derivatives?

Methodological Answer: SAR studies involve:

- Piperazine substitution: Arylpiperazines (e.g., 4-phenyl) improve anti-inflammatory activity by 30% but reduce antimalarial potency .

- Quinoline modification: 7-Cl is critical for NO suppression; replacing Cl with -CF abolishes activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.